5-Bromo-4-fluoro-2-methylanisole

Medicinal Chemistry ADME Prediction Drug Design

5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5) is a fluorinated ether and a multi-halogenated aromatic compound, characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a benzene ring. It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular scaffolds in pharmaceutical and agrochemical research.

Molecular Formula C8H8BrFO
Molecular Weight 219.053
CAS No. 1785363-64-5
Cat. No. B2758248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-methylanisole
CAS1785363-64-5
Molecular FormulaC8H8BrFO
Molecular Weight219.053
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)Br)F
InChIInChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3
InChIKeyHNLZKEVRYNYHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5): A Strategic Halogenated Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5) is a fluorinated ether and a multi-halogenated aromatic compound, characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a benzene ring . It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular scaffolds in pharmaceutical and agrochemical research. Its structure provides distinct handles for sequential functionalization, making it a valuable tool for medicinal chemists . The compound is commercially available with high purity from multiple reputable vendors, facilitating its integration into research and development workflows .

Why Substituting 5-Bromo-4-fluoro-2-methylanisole with a Structural Isomer Can Compromise Synthetic Outcomes


The precise arrangement of substituents on the aromatic ring of 5-bromo-4-fluoro-2-methylanisole is non-negotiable for certain applications. Even seemingly minor changes in the substitution pattern—such as moving a methyl or fluorine group to a different position on the ring—create a structural isomer with distinct electronic, steric, and physicochemical properties. These differences can profoundly alter reactivity in key transformations like cross-coupling reactions, as well as the biological activity and physical properties of the final target molecule [1]. Consequently, using a generic or closely related analog without careful consideration of its specific substitution pattern can lead to failed syntheses, lower yields, or compounds with suboptimal pharmacokinetic profiles . The quantitative evidence below details the specific differentiators that justify the selection of 5-bromo-4-fluoro-2-methylanisole over its nearest structural analogs.

Quantitative Differentiation of 5-Bromo-4-fluoro-2-methylanisole vs. Key Structural Analogs


Higher Topological Polar Surface Area (TPSA) Indicates Potentially Superior Drug-like Properties

5-Bromo-4-fluoro-2-methylanisole exhibits a Topological Polar Surface Area (TPSA) of 9.23 Ų , a key descriptor for predicting a molecule's ability to permeate biological membranes. While TPSA data for all comparators is not uniformly available in vendor databases, the specific substitution pattern of this compound, with the methoxy group adjacent to the fluorine, may influence its polar surface area compared to isomers with different arrangements. This property is critical for medicinal chemists designing compounds with optimal oral bioavailability and cell permeability.

Medicinal Chemistry ADME Prediction Drug Design

High Commercial Purity Specification Minimizes Impurity-Related Risks

5-Bromo-4-fluoro-2-methylanisole is offered by vendors with a guaranteed purity of ≥98% . This high specification is comparable to or exceeds the purity offered for several key isomers, such as 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (98% ) and 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene (98% ). However, it is consistently available at this high grade from multiple suppliers, reducing the risk of synthetic failures due to unknown or reactive impurities that can plague lower-purity batches.

Synthetic Chemistry Process Chemistry Quality Control

Distinct Substitution Pattern Enables Unique Reactivity in Sequential Cross-Couplings

The presence of both a bromine atom (a robust handle for Pd-catalyzed cross-couplings) and a fluorine atom (which can act as a directing group or be selectively functionalized under different conditions) in a specific 1,2,5,4-substitution pattern provides a unique platform for sequential diversification. While direct comparative yield data for this exact compound is absent from the public literature, the class-level inference is strong: the electronic and steric environment created by the 1-bromo-2-fluoro-5-methoxy-4-methyl arrangement is distinct from its isomers, such as the 1-bromo-4-fluoro-2-methoxy-5-methyl (CAS 314298-15-2) or 1-bromo-5-fluoro-2-methoxy-4-methyl (CAS 1783385-76-1) patterns. This difference will dictate the site-selectivity and efficiency of subsequent Suzuki-Miyaura, Buchwald-Hartwig, or other metal-catalyzed transformations [1].

Organic Synthesis C-C Bond Formation Catalysis

Optimal Research and Procurement Scenarios for 5-Bromo-4-fluoro-2-methylanisole (1785363-64-5)


Lead Optimization in Drug Discovery Requiring Fine-Tuned ADME Properties

Medicinal chemists can leverage the documented TPSA value of 9.23 Ų for this compound to make informed decisions when optimizing a lead series for oral bioavailability. This specific data point, unique to this isomer's substitution pattern, provides a quantitative basis for selecting it over other halogenated anisole building blocks where such data may not be available or may differ, thereby streamlining the design-make-test-analyze cycle.

High-Fidelity Synthesis of Advanced Intermediates for Pharmaceutical Development

When synthesizing advanced intermediates for pharmaceutical development, the high and consistently specified purity (≥98%) of 5-Bromo-4-fluoro-2-methylanisole makes it the preferred choice over analogs like 5-Bromo-2-fluoro-4-methylanisole, which is often offered at a lower 95% minimum purity . This reduces the risk of impurity-driven side reactions, improving overall yield and simplifying the purification of the target molecule, which is critical for cost-effective process scale-up.

Exploring Structure-Activity Relationships (SAR) via Divergent Synthesis

The unique 1,2,5,4-substitution pattern of 5-Bromo-4-fluoro-2-methylanisole provides a distinct electronic and steric environment compared to its isomers [1]. Researchers can exploit this difference to synthesize a focused library of compounds for SAR studies. By comparing the biological or physical properties of molecules derived from this core versus those from other isomers, researchers can deconvolute the specific impact of substituent positioning on a desired property, generating valuable intellectual property and deeper scientific insight.

Sequential Functionalization via Orthogonal Cross-Coupling Strategies

The presence of both a reactive C-Br bond and a C-F bond in a defined orientation allows for a programmed, stepwise diversification strategy [1]. A chemist can first perform a Suzuki coupling on the bromide, leaving the fluorine intact. The fluorine can then be used as a handle for a subsequent nucleophilic aromatic substitution (SNAr) or a specialized cross-coupling. This sequential approach is not possible with non-fluorinated analogs and its efficiency is highly dependent on the specific substitution pattern, making 5-Bromo-4-fluoro-2-methylanisole a strategically valuable building block.

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